4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-8-14(5-7-16(11)23-3)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBKCAFONTYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst, nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Substituents and Their Impact
The benzenesulfonamide scaffold is highly modular, with substituents critically affecting bioactivity:
- The indolinone moiety may enhance binding to targets with hydrophobic pockets (e.g., kinases) .
- Styrylquinolin-7-yl-Benzenesulfonamides (): Compounds with para-hydroxy groups (e.g., IIIi) exhibit superior HIV integrase (HIV-IN) inhibition (96.7% activity) due to increased acidity and metal-chelation capacity. In contrast, para-methoxy substitution (e.g., IIIg) reduces activity to 72.9%, highlighting the trade-off between electron-donating groups and efficacy in enzyme inhibition .
- Compound: The 2-methoxy substitution, coupled with a pyridinyl-ethyl group and isothiazolidinyl ring, may improve solubility via the pyridine nitrogen while introducing conformational rigidity. This contrasts with the target compound’s indolinone, which offers a planar lactam structure .
Physicochemical and Pharmacokinetic Properties
- Acidity : The absence of strong electron-withdrawing groups results in a higher pKa for the sulfonamide proton, which may limit ionic interactions in enzymatic active sites compared to nitro-substituted derivatives .
- Solubility : ’s compound, with a pyridinyl group, may exhibit better solubility than the target compound due to the nitrogen’s hydrogen-bonding capacity .
Biological Activity
4-Methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, structural properties, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic potentials.
Synthesis and Structural Characteristics
The synthesis of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the condensation reaction between appropriate sulfonamide derivatives and indoline-based compounds. The structural characterization can be performed using techniques such as X-ray crystallography, which reveals crucial information about bond lengths, angles, and molecular conformation.
Table 1: Structural Parameters
| Parameter | Value |
|---|---|
| C7-N2 bond length | 1.297(2) Å |
| N2-C7-C8 angle | 127.39(18)° |
| Torsion angle | 1.7(3)° |
| Intramolecular H-bonding | 2.741(2) Å |
Antiviral Properties
Recent studies have indicated that derivatives of compounds similar to 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antiviral activity against various viral strains, including Hepatitis B Virus (HBV). The mechanism often involves the modulation of host cellular pathways that enhance the immune response or inhibit viral replication.
Case Study: Anti-HBV Activity
In a study evaluating the anti-HBV efficacy of related compounds, it was found that certain derivatives significantly increased intracellular levels of APOBEC3G, a protein known to inhibit HBV replication. The compound IMB-0523 demonstrated potent activity against both wild-type and drug-resistant HBV strains, suggesting that similar structural motifs in our compound may confer similar antiviral properties .
Anticancer Activity
The anticancer potential of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been explored through various in vitro assays. Compounds with similar structures have shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting proliferation.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IMB-0523 | MCF-7 | 5.85 |
| Related Benzamide Derivative | A549 | 3.0 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, the sulfonamide group is known to participate in hydrogen bonding with target proteins, potentially altering their function and leading to therapeutic effects.
Multidrug Resistance
One significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters. Research indicates that compounds like 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can exhibit selectivity against MDR pathways, enhancing their effectiveness in resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
